Benzyl 2-hydroxybutanoate
Overview
Description
Benzyl 2-hydroxybutanoate is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 g/mol . It is used for pharmaceutical testing and is considered a high-quality reference standard .
Molecular Structure Analysis
The molecular structure of Benzyl 2-hydroxybutanoate is characterized by the presence of a hydroxyl group and a butyl ester moiety. The molecular formula is C11H14O3 .Scientific Research Applications
Human Metabolism and Urinary Excretion Kinetics : A study investigated the metabolism and urinary excretion kinetics of Uvinul A plus®, a UV filter mainly used in sunscreens. The study revealed significant insights into the metabolism of this compound and its urinary metabolites, which can be crucial for understanding the systemic exposure of similar compounds (Stoeckelhuber et al., 2020).
Phthalate Metabolites in Human Reference Population : Research on the urinary levels of seven phthalate metabolites in a human reference population provides insights into the widespread human exposure to these compounds. Such studies highlight the potential for human exposure to various compounds through consumer products and the importance of monitoring and understanding their metabolites (Blount et al., 2000).
Exposure to Phthalates and Associated Allergies : A study estimated phthalate exposure in children and assessed potential correlations with allergies. Understanding the exposure pathways and potential health effects of phthalates can provide a framework for studying the impact of similar compounds on human health (Bamai et al., 2016).
Exposure Assessment Issues in Epidemiology Studies of Phthalates : This paper discusses the critical exposure assessment issues in epidemiology studies of phthalates, a class of chemicals commonly used in consumer and personal care products. The insights from this study could be beneficial for designing and interpreting studies related to Benzyl 2-hydroxybutanoate and similar compounds (Johns et al., 2015).
Benzoxaboroles - Old Compounds with New Applications : This review covers the structure, synthesis, properties, and applications of benzoxaboroles, derivatives of phenylboronic acids. Although not directly related to Benzyl 2-hydroxybutanoate, understanding the wide applications and biological activity of benzoxaboroles might provide a perspective on the research applications of structurally related compounds (Adamczyk-Woźniak et al., 2009).
properties
IUPAC Name |
benzyl 2-hydroxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOPVOTYQCSGNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552345 | |
Record name | Benzyl 2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-hydroxybutanoate | |
CAS RN |
130516-25-5 | |
Record name | Benzyl 2-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30552345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.